N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

IDH2 inhibitor mutant IDH2 acute myeloid leukemia

Procure N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine (IDH2-C100) for your oncology research. This potent, mutant-selective IDH2 inhibitor (IC50 <0.1 µM vs. R140Q/R172K) offers >10-fold selectivity over wild-type IDH2, ensuring cleaner phenotypic data. Use it as a commercially accessible benchmark to enasidenib (AG-221) for resistance mechanism studies or as a validated positive control to benchmark novel triazine-based IDH2 inhibitors.

Molecular Formula C18H19N5
Molecular Weight 305.4 g/mol
CAS No. 1446506-78-0
Cat. No. B1469643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine
CAS1446506-78-0
Molecular FormulaC18H19N5
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(C)NC1=NC(=NC(=N1)NC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H19N5/c1-13(2)19-17-21-16(14-9-5-3-6-10-14)22-18(23-17)20-15-11-7-4-8-12-15/h3-13H,1-2H3,(H2,19,20,21,22,23)
InChIKeyWVHMNCOFPWFUMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine (IDH2-C100) - Baseline Characterization for Scientific Procurement


N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine (CAS 1446506-78-0) is a synthetic small molecule belonging to the 1,3,5-triazine-2,4-diamine class [1]. It is most frequently cited in research literature and vendor databases under its development code, IDH2-C100, and is characterized as a potent and selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) enzymes . The compound was first disclosed in patent WO 2013102431 [2] and serves as a chemical probe for investigating cancers harboring IDH2 mutations, particularly the R140Q and R172K variants .

Why N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine Cannot Be Replaced by Generic Triazine Analogs


Within the 1,3,5-triazine-2,4-diamine class, subtle changes to the N2-, N4-, and C6-substituents profoundly alter target selectivity and potency. For instance, substituting the N4,6-diphenyl groups of IDH2-C100 with other aryl moieties yields compounds with drastically different inhibition profiles against mutant IDH2, IDH1, and wild-type IDH enzymes [1]. The specific combination of an N2-isopropyl group and N4,6-diphenyl rings in IDH2-C100 confers a distinct selectivity for the IDH2 R140Q and R172K mutants (IC50 < 0.1 µM) that is not a general property of the triazine scaffold . Therefore, generic triazine diamines, or even close structural analogs, cannot be assumed to exhibit the same mutant-selective inhibitory profile, making compound-specific sourcing essential for reproducible research.

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine (IDH2-C100): A Quantitative Evidence Guide for Comparator Evaluation


Mutant IDH2 Inhibitory Potency vs. Clinically Advanced Comparator Enasidenib

IDH2-C100 exhibits sub-100 nM potency against the IDH2 R140Q mutant, a key oncogenic driver in acute myeloid leukemia (AML). Its reported in vitro IC50 of < 0.1 µM is comparable to the clinically approved IDH2 inhibitor, enasidenib (AG-221), which has a reported IC50 of approximately 100 nM against the IDH2 R140Q homodimer . Both compounds demonstrate a similar low nanomolar potency range against this clinically relevant target.

IDH2 inhibitor mutant IDH2 acute myeloid leukemia enasidenib IC50

Mutant-Selective Inhibition vs. Wild-Type IDH2 to Mitigate Off-Target Effects

IDH2-C100 demonstrates a clear selectivity for mutant IDH2 over the wild-type (WT) enzyme. Its IC50 for IDH2 R140Q is < 0.1 µM, while its activity against wild-type IDH2 is substantially weaker, with an IC50 of approximately 1 µM . This results in a >10-fold selectivity window for the mutant form. This profile is superior to the comparator tool compound AGI-6780, which exhibits a narrower ~8-fold selectivity (IC50 23 nM for IDH2 R140Q vs. 190 nM for WT IDH2) .

IDH2 inhibitor selectivity wild-type IDH2 off-target IC50

In Vitro Cellular Activity Confirmed in Engineered Cancer Cell Model

The biochemical potency of IDH2-C100 translates to a functional, cellular context. It exhibits an IC50 of < 0.1 µM in a U87MG glioblastoma cell line engineered to stably express the IDH2 R140Q mutant (pLVX-IDH2 R140Q-neo) . This validates that the compound can penetrate cells and engage its target within a living system. This is a critical differentiator from compounds with high biochemical potency but poor cell permeability.

IDH2 inhibitor cellular activity U87MG cell-based assay IC50

Structural Analog of Enasidenib for Comparative Mechanistic Studies

IDH2-C100 is identified as a structural analog of the FDA-approved IDH2 inhibitor enasidenib (AG-221), as determined by Thomson Reuters Integrity analysis . Both compounds share the core 1,3,5-triazine-2,4-diamine scaffold with distinct aryl substitutions. This structural relationship allows IDH2-C100 to serve as a valuable comparator in structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of IDH2 inhibition and improving upon the properties of the clinical lead.

IDH2 inhibitor enasidenib structural analog triazine SAR

Defined Research and Procurement Scenarios for N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine (IDH2-C100)


Investigating Mutant IDH2-Specific Biology in Leukemia and Glioma Cell Models

Based on its validated low nanomolar potency against IDH2 R140Q in both biochemical and cellular assays (U87MG cell line) , IDH2-C100 is the compound of choice for experiments designed to dissect the specific oncogenic consequences of mutant IDH2. Its >10-fold selectivity window over wild-type IDH2 allows researchers to minimize confounding background effects from essential wild-type enzyme function , leading to higher confidence in data interpretation compared to less selective probes like AGI-6780.

Comparative Benchmarking Against the Clinical Compound Enasidenib

Researchers engaged in target validation or drug discovery efforts can utilize IDH2-C100 as a structurally related, commercially accessible benchmark to enasidenib (AG-221). Its comparable biochemical potency against the IDH2 R140Q mutant positions it as an ideal control for studying resistance mechanisms, developing next-generation inhibitors, or validating novel assays intended to measure IDH2 mutant activity .

Structure-Activity Relationship (SAR) Studies on Triazine-Based IDH Inhibitors

For medicinal chemistry campaigns focused on the 1,3,5-triazine pharmacophore, IDH2-C100 provides a defined reference point. Its well-characterized substitution pattern (N2-isopropyl, N4,6-diphenyl) and resulting selectivity profile can be used to interpret the impact of other structural modifications . When synthesizing and testing novel triazine derivatives, IDH2-C100 should be procured as a positive control to ensure assay fidelity and provide a consistent benchmark for potency and selectivity improvements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.